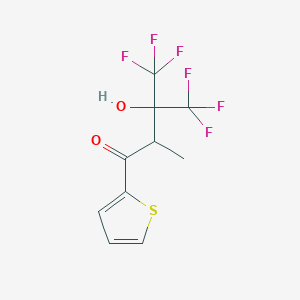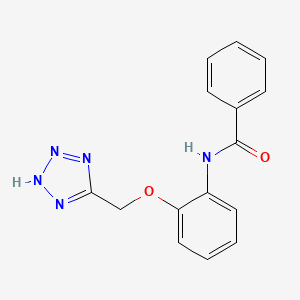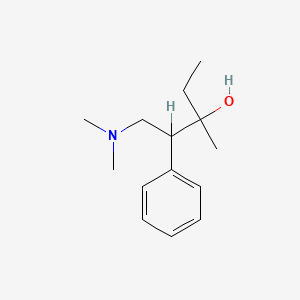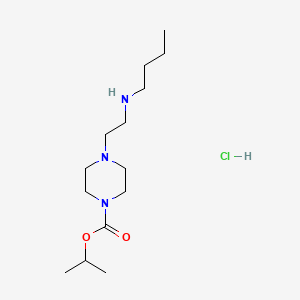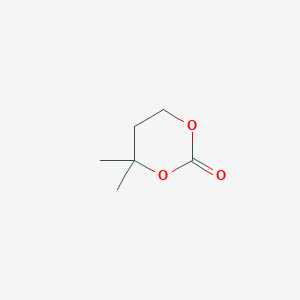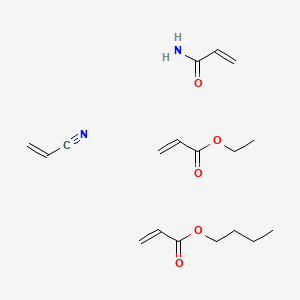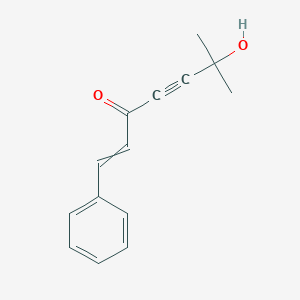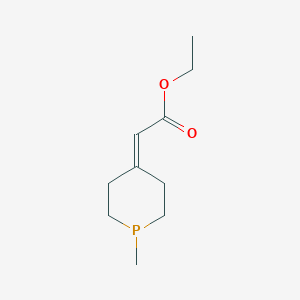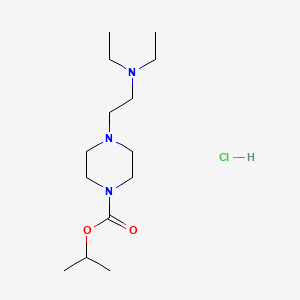
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an isopropyl ester. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the reaction of piperazine with diethylaminoethyl chloride, followed by esterification with isopropyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is often purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Ethyl 1-piperazinecarboxylate: A related ester with similar chemical properties.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another ester with a different substituent on the piperazine ring.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
24269-47-4 |
|---|---|
Formule moléculaire |
C14H30ClN3O2 |
Poids moléculaire |
307.86 g/mol |
Nom IUPAC |
propan-2-yl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-5-15(6-2)7-8-16-9-11-17(12-10-16)14(18)19-13(3)4;/h13H,5-12H2,1-4H3;1H |
Clé InChI |
FTZYPLNCGRNDPW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1CCN(CC1)C(=O)OC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)

